1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea
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Description
1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been extensively studied in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Urea derivatives have been synthesized for various purposes, including the exploration of their antiparkinsonian activity and neuroprotective properties. For example, Azam et al. (2009) synthesized urea and thiourea derivatives to investigate their effects on haloperidol-induced catalepsy in mice, highlighting their potential in treating Parkinson's disease (Azam, Ismail, & Ahmed, 2009). Similarly, Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors, aiming to optimize the spacer length for enhanced inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anti-Cancer and Antiangiogenic Properties
A series of urea derivatives have been evaluated for their anti-cancer and antiangiogenic properties. For instance, derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea showed significant antiproliferative effects against various cancer cell lines, pointing towards their potential as BRAF inhibitors for further research (Feng et al., 2020). Another study by Machado et al. (2015) on 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors highlights their promising antiangiogenic effects in human umbilical vein endothelial cells (HUVECs) (Machado, Peixoto, Costa, Froufe, Calhelha, Abreu, Ferreira, Soares, & Queiroz, 2015).
Anion Recognition and Sensing Properties
Functionalized urea derivatives have been explored for their anion recognition and sensing capabilities. Singh et al. (2016) synthesized phenyl unsymmetrical urea and thiourea possessing silatranes to study their anion recognition properties through photophysical and theoretical studies, indicating their potential in electronic property modulation (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-9-8-17(11-13-7-10-20-12-13)15(18)16-14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUSZXMGIMTLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea |
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